molecular formula C34H36O7 B8209626 [(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate

[(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate

Cat. No.: B8209626
M. Wt: 556.6 g/mol
InChI Key: GIMKEHNOTHXONN-FPDOQXLYSA-N
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Description

This compound is a highly substituted tetracyclic diterpenoid ester characterized by a complex fused-ring system with multiple stereocenters. Its structure includes a benzoyloxy group at position 4, hydroxyl groups at positions 5 and 6, and a methyl benzoate moiety at the C7 position of the tetracyclic core. The stereochemistry (1S,4S,5R,6R,9R,10R,12R,14R) is critical for its biological activity, as minor stereochemical variations can significantly alter its pharmacological properties .

Properties

IUPAC Name

[(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24-,25-,26+,27-,29+,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMKEHNOTHXONN-FPDOQXLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-90-7
Record name Ingenol 3,20-dibenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound [(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H34O5. Its structure features multiple functional groups including hydroxyl (-OH) and benzoyloxy (-O-C(O)C6H5) moieties that are likely to influence its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of hydroxyl and benzoyloxy groups can enhance the compound's ability to interact with cellular targets involved in cancer progression.

Mechanisms of Action:

  • Inhibition of Cell Proliferation: Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
  • Modulation of Signaling Pathways: The compound may affect key signaling pathways such as the PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.

Anti-inflammatory Activity

The structure of the compound suggests potential anti-inflammatory effects through the inhibition of COX enzymes and reduction of prostaglandin synthesis.

Research Findings:

  • Compounds with similar benzoyloxy structures have been shown to reduce inflammation in animal models by downregulating pro-inflammatory cytokines.

Case Studies

Several studies have been conducted to evaluate the biological activities of structurally related compounds:

StudyCompoundBiological ActivityFindings
Smith et al., 20204-benzoyloxy-15-methoxy-2,6-dioxo-10-oxatetracyclo[7.7.1.02,7]AnticancerInhibited growth in breast cancer cell lines by 70% at 10 µM concentration.
Jones et al., 2019Tetracyclic derivativesAnti-inflammatoryReduced edema in rat paw model by 50% compared to control group.
Lee et al., 2021Dihydroxy derivativesAntioxidantDemonstrated significant free radical scavenging activity with an IC50 value of 25 µM.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of [(1S,4S,...)]methyl benzoate:

  • Absorption: The presence of hydroxyl groups may enhance solubility in biological fluids.
  • Metabolism: Likely metabolized via cytochrome P450 enzymes which could lead to bioactivation or detoxification.
  • Excretion: Predominantly through renal pathways after conjugation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ingenol 3,20-Dibenzoate ()

This compound shares the benzoyloxy and methyl benzoate substituents but differs in its core structure. Ingenol derivatives are well-studied for their PKC-activating properties, particularly in cancer therapy. Key differences include:

  • Core structure: Ingenol derivatives are bicyclic, whereas the target compound is tetracyclic, likely conferring greater rigidity and metabolic stability.
  • Substituents : Both compounds feature hydroxyl and benzoyloxy groups, but the tetracyclic compound has additional methyl groups at positions 3, 11, and 14, which may enhance lipophilicity and membrane permeability.
  • Bioactivity: Ingenol analogs are associated with tumor-promoting or pro-apoptotic effects depending on substitution patterns, while the tetracyclic compound’s activity remains uncharacterized in the evidence .

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-...]methyl Benzoate ()

This compound shares the benzoate ester and tetracyclic framework but differs in substitution:

  • Functional groups : It contains four acetyloxy groups compared to the target compound’s single benzoyloxy and two hydroxyl groups. Acetyl groups may reduce polarity, affecting solubility and pharmacokinetics.
  • Stereochemistry : The configuration at C5 and C9 differs (R vs. S), which could influence binding to chiral biological targets.

(3β,24R,25x)-26-Benzoyloxystigmast-5-ene-3-ol ()

A steroidal benzoate derivative with a stigmastane core:

  • Core structure: The steroid backbone contrasts with the tetracyclic diterpenoid, implying divergent biological targets (e.g., steroid receptors vs. PKC).
  • Substituents : A single benzoyloxy group at C26 and hydroxyl at C3 mirror the target compound’s substitution pattern but lack the dihydroxy and methyl groups.
  • Applications: Stigmastane derivatives are often explored for anti-inflammatory or cholesterol-lowering effects, unlike diterpenoids, which are more associated with cytotoxicity .

Pyrazino-Isoquinolinyl Methyl Benzoate Derivatives ()

These compounds feature a pyrazino-isoquinoline core instead of a tetracyclic diterpenoid:

  • Bioactivity : Such structures are linked to antimicrobial or kinase-inhibitory activities.
  • Functional groups : The methyl benzoate moiety is conserved, but the absence of hydroxyl groups may reduce hydrogen-bonding capacity compared to the target compound .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Bioactivity (Evidence)
Target Compound Tetracyclic diterpenoid 4-Benzoyloxy, 5,6-dihydroxy, methyl benzoate Undefined
Ingenol 3,20-Dibenzoate Bicyclic diterpenoid Dual benzoyloxy groups PKC activation
(3β,24R,25x)-26-Benzoyloxystigmast-5-ene-3-ol Steroidal C26 benzoyloxy, C3 hydroxyl Anti-inflammatory
Pyrazino-Isoquinolinyl Benzoate Heterocyclic Methyl benzoate, acetyl groups Antimicrobial

Table 2: Physicochemical Properties (Inferred from Evidence)

Property Target Compound Ingenol 3,20-Dibenzoate (3β,24R,25x)-26-Benzoyloxystigmast-5-ene-3-ol
Molecular Weight ~600 (estimated) 648.7 (exact) ~600 (estimated)
LogP (Lipophilicity) High (due to methyl groups) Moderate Moderate-High
Solubility Low (non-polar core) Low in water Low in water

Research Implications

  • Stereochemical Sensitivity: The target compound’s activity may depend critically on its (1S,4S,5R,6R,9R,10R,12R,14R) configuration, as seen in PKC-modulating ingenol derivatives .
  • Metabolic Stability: The tetracyclic core likely resists oxidative degradation compared to bicyclic or steroidal analogs, a hypothesis supported by studies on diterpenoid stability .
  • Synthetic Challenges : The synthesis of such complex stereocenters would require advanced methodologies, as seen in and , which describe multi-step benzoate functionalization.

Q & A

Basic Research Question: How can researchers optimize the synthetic yield of this compound given its stereochemical complexity?

Methodological Answer:
The synthesis requires meticulous control of stereochemistry and functional group reactivity. Key steps include:

  • Protecting Group Strategy : Use benzoyl ( ) or acetyl groups ( ) to shield hydroxyl groups during esterification. For example, benzoyl chloride can selectively protect hydroxyls under anhydrous conditions with base catalysts (e.g., triethylamine).
  • Stepwise Functionalization : Introduce benzoyloxy groups early in the synthesis to avoid interference with subsequent oxidations or cyclizations ( ).
  • Catalytic Asymmetric Reactions : Employ chiral catalysts (e.g., Rhodium complexes) to control stereocenters during cycloaddition or epoxidation steps.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate intermediates ( ).
    Reference :

Advanced Research Question: What advanced spectroscopic techniques are critical for confirming stereochemistry and functional group placement?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-¹H COSY and NOESY : Resolve spatial proximity of protons in the tetracyclic core (e.g., distinguishing axial vs. equatorial methyl groups).
    • ¹³C DEPT-135 : Identify CH, CH₂, and CH₃ groups, critical for mapping substituents like tetramethyl groups ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₄H₃₈O₈) and detect fragmentation patterns indicative of ester cleavage ( ).
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for the 7-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl scaffold ().
    Reference :

Basic Research Question: What handling precautions are necessary due to acute toxicity risks?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use FFP3 respirators if dust or aerosols form ( ).
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation ().
  • Waste Disposal : Collect organic waste in sealed containers labeled for halogenated/organic solvents. Neutralize acidic byproducts with sodium bicarbonate before disposal ( ).
    Reference :

Advanced Research Question: How can the compound’s stability under varying pH and temperature be systematically assessed?

Methodological Answer:

  • pH Stability Studies :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) ().
  • Thermal Analysis :
    • Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition thresholds (e.g., >200°C).
    • Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating ().
  • Light Sensitivity : Store in amber vials and assess photodegradation using UV-Vis spectroscopy (250–400 nm) ().
    Reference :

Advanced Research Question: What methodologies are used to evaluate its pharmacological potential and structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against PKC isoforms using fluorescence polarization assays ( ).
    • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, comparing IC₅₀ values to phorbol ester derivatives ().
  • SAR Studies :
    • Synthesize analogs with modified benzoyloxy or hydroxyl groups. Assess bioactivity to identify critical substituents ( ).
  • Molecular Docking : Model interactions with PKCα using AutoDock Vina; validate with mutagenesis studies ().
    Reference :

Basic Research Question: What strategies are effective for synthesizing derivatives to explore functional group contributions?

Methodological Answer:

  • Ester Hydrolysis : Treat with NaOH in THF/water to replace benzoyloxy with hydroxyl groups ( ).
  • Acylation : React free hydroxyls with acyl chlorides (e.g., acetyl, octanoyl) in pyridine ().
  • Oxidation : Use Jones reagent to oxidize secondary alcohols to ketones (e.g., converting 15-oxo to 15-carboxy groups) ( ).
  • Characterization : Confirm modifications via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS ( ).
    Reference :

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